Diclofenac Acyl-beta-D-glucuronide Allyl Ester
Overview
Description
Diclofenac Acyl-beta-D-glucuronide Allyl Ester is a chemical compound with the molecular formula C23H23Cl2NO8 and a molecular weight of 512.34 g/mol . It is an ester derivative of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used as an intermediate in the synthesis of diclofenac acyl-beta-D-glucuronide, a metabolite of diclofenac .
Mechanism of Action
Target of Action
Diclofenac Acyl-beta-D-glucuronide Allyl Ester is an intermediate in the synthesis of the COX inhibitor metabolite diclofenac acyl-beta-D-glucuronide . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins .
Mode of Action
As an intermediate in the synthesis of the COX inhibitor metabolite diclofenac acyl-beta-D-glucuronide, this compound likely interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in decreased production of prostaglandins, which are involved in mediating inflammation, pain, and fever.
Biochemical Pathways
The compound affects the cyclooxygenase pathway, which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2, the compound reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the activity of COX-1 and COX-2, the compound decreases the production of prostaglandins, reducing inflammation and pain at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diclofenac Acyl-beta-D-glucuronide Allyl Ester involves the esterification of diclofenac acyl-beta-D-glucuronide with allyl alcohol. The reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diclofenac Acyl-beta-D-glucuronide Allyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Diclofenac Acyl-beta-D-glucuronide Allyl Ester is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Diclofenac Acyl-beta-D-glucuronide: The parent compound, which is a major metabolite of diclofenac.
Diclofenac Sodium: A commonly used form of diclofenac in pharmaceuticals.
Diclofenac Potassium: Another salt form of diclofenac with similar pharmacological properties.
Uniqueness
Diclofenac Acyl-beta-D-glucuronide Allyl Ester is unique due to its specific ester linkage, which makes it a valuable intermediate in the synthesis of diclofenac metabolites. Its unique structure allows for specific interactions in chemical reactions and biological studies, making it an important compound in research and industrial applications .
Properties
IUPAC Name |
prop-2-enyl (3R,5R,6R)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2NO8/c1-2-10-32-22(31)21-19(29)18(28)20(30)23(34-21)33-16(27)11-12-6-3-4-9-15(12)26-17-13(24)7-5-8-14(17)25/h2-9,18-21,23,26,28-30H,1,10-11H2/t18?,19-,20-,21?,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQJKISLWOVAQH-FQXTYDLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1C(C(C(C(O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C1[C@@H](C([C@H]([C@H](O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675831 | |
Record name | Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698358-10-0 | |
Record name | Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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